molecular formula C15H18N2O4 B1427789 Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester CAS No. 942492-08-2

Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester

Cat. No. B1427789
M. Wt: 290.31 g/mol
InChI Key: QISHSLGQRNLFBK-UHFFFAOYSA-N
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Description

Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Naphthalen-1,4-imine derivatives with bridgehead substituents : 1,4-Dihydro-1,4-dimethylnaphthalen-1,4-imine derivatives are synthesized through cycloaddition reactions. These derivatives are obtained from reactions involving benzyne and various pyrrole compounds, leading to the isolation of 2-naphthylamine derivatives (Vernon, Ahmed, & Moran, 1977).

  • Reactions of Tetrahalogeno-1,4-dihydronaphthalen-1,4-imines : These compounds react with dimethyl acetylenedicarboxylate to form naphthalen-1,4-imine and benzo[cyclobuta]pyrrole derivatives. Thermal decomposition and addition reactions are also observed in these processes (Vernon, Ahmed, & Kricka, 1978).

  • Concise Synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol : This synthesis involves multiple steps starting from naphthalene-2,3-diol, demonstrating the versatility of naphthalene derivatives in complex chemical syntheses (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

  • Crystal Packing in Flexible Carboxylic Acids and Esters Attached to a Naphthalene Ring : Studies on dicarboxylic acids and esters attached to naphthalene rings have shown varied crystal packing patterns, influenced by weak intermolecular interactions. This provides insights into the structural properties of naphthalene-based compounds (Mondal, Karmakar, Singh, & Baruah, 2008).

Applications in Polymer Chemistry

  • Synthesis and Properties of Poly(ester-amide)s and Poly(ester-imide)s : Naphthalene-ring-containing bis(ester-amine)s are used to synthesize novel aromatic poly(ester-amide)s and poly(ester-imide)s. These polymers exhibit good solubility, thermal stability, and can form transparent and tough films, making them useful in various industrial applications (Guo, Leu, & Hsiao, 2007).

  • Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters : This research explores a novel nitration method for naphthalenecarboxylic acid esters, which could have implications in the synthesis of nitrated polymers and other chemical products (Nose & Suzuki, 2001).

  • Synthesis of Aromatic Poly(ester amide)s Derived from Naphthalene and Aromatic Dicarboxylic Acids : Naphthalene derivatives are used to synthesize a range of poly(ester amide)s, which display excellent solubility, good thermal properties, and can be used to create durable films, indicating potential applications in materials science (Hsiao & Leu, 2004; Hsiao, Leu, & Guo, 2002).

Additional Applications

  • Deamination of Naphthalen-1,4-imines : The study on the deamination of naphthalen-1,4-imines reveals important reactions that can lead to the formation of different naphthalene compounds, highlighting the chemical versatility of these derivatives (Kricka & Vernon, 1973).

  • Electronic and Steric Control in Addition Reactions with Enaldimines : This study provides insights into how electronic and steric factors influence the reactivity of naphthalene-1-carbaldehyde-derived imines, which is crucial for understanding and designing specific chemical reactions (Tomioka, Shioya, Nagaoka, & Yamada, 2001).

properties

IUPAC Name

tert-butyl 4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(18)16-12-6-7-13(16)11-8-9(17(19)20)4-5-10(11)12/h4-5,8,12-13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISHSLGQRNLFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester
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Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester
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Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester
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Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester
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Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester
Reactant of Route 6
Naphthalen-1,4-imine-9-carboxylic acid, 1,2,3,4-tetrahydro-6-nitro-, 1,1-dimethylethyl ester

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